An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(2-Phenylacetyl)indoline-2-carboxamide
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(2-Phenylacetyl)indoline-2-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide outlines a comprehensive, tiered in vitro strategy to systematically investigate the mechanism of action of a novel compound, 1-(2-Phenylacetyl)indoline-2-carboxamide. Drawing from the known pharmacology of structurally related phenylacetylindoles and indole-2-carboxamides, we present a logical progression of experiments designed to identify and characterize the primary biological target and downstream signaling effects of this compound. This document provides not only detailed experimental protocols but also the scientific rationale behind the proposed investigative workflow, ensuring a robust and self-validating approach to mechanistic elucidation.
Introduction and Structural Hypothesis
The chemical structure of 1-(2-Phenylacetyl)indoline-2-carboxamide suggests several potential avenues for biological activity. The core indoline-2-carboxamide moiety is present in compounds targeting a variety of receptors and enzymes.[1][2] The N-phenylacetyl group is a key feature of synthetic cannabinoids, which are known agonists of cannabinoid receptors (CB1 and CB2).[3][4] Furthermore, similar indole-based structures have been explored for their potential as anticonvulsants, anticancer agents, anti-inflammatory molecules, and modulators of various signaling pathways.[5][6][7][8][9][10]
Given this structural precedent, our investigation will be multi-pronged, initially screening for activity across several high-probability target classes and then delving deeper into the most promising leads. This guide will detail the in vitro methodologies to explore the following potential mechanisms of action:
-
Cannabinoid Receptor Modulation
-
Anticonvulsant-Related Ion Channel Activity
-
Antiproliferative and Pro-Apoptotic Effects
-
Anti-inflammatory Pathway Modulation
Tier 1: Primary Screening for Target Identification
The initial phase of our investigation will involve a broad screening approach to identify the most likely biological targets of 1-(2-Phenylacetyl)indoline-2-carboxamide.
Cannabinoid Receptor Binding Assays
Rationale: The presence of the phenylacetyl group strongly suggests potential interaction with cannabinoid receptors.[3] Therefore, the first step is to determine if the compound binds to CB1 and CB2 receptors.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells). Prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Conditions: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940), and varying concentrations of 1-(2-Phenylacetyl)indoline-2-carboxamide.
-
Incubation: Incubate the mixture at 30°C for 90 minutes to allow for competitive binding.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. This will indicate the binding affinity of the compound for the CB1 and CB2 receptors.
Broad Kinase Panel Screening
Rationale: Many indole-2-carboxamide derivatives have been identified as potent kinase inhibitors, demonstrating antiproliferative activity.[8][9] A broad kinase screen will quickly reveal if our compound of interest has activity against a range of cancer-related kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a panel of several hundred kinases.
-
Test Concentration: Submit 1-(2-Phenylacetyl)indoline-2-carboxamide for initial screening at a single high concentration (e.g., 10 µM).
-
Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a luminescence-based readout.
-
Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Any kinase showing significant inhibition (typically >50%) will be flagged for further investigation.
Antiproliferative Assay Across Multiple Cancer Cell Lines
Rationale: To complement the kinase screening, a direct assessment of the compound's effect on cancer cell growth is crucial.[10] This provides a functional readout of its potential anticancer activity.
Experimental Protocol: MTT or SRB Proliferation Assay
-
Cell Lines: Select a diverse panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and Panc-1 (pancreatic).[8]
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Phenylacetyl)indoline-2-carboxamide for 72 hours.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution, which is converted to formazan by viable cells. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
SRB Assay: Fix the cells, stain with Sulforhodamine B (SRB), and measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value for each cell line, representing the concentration at which cell growth is inhibited by 50%.
Table 1: Hypothetical Tier 1 Screening Results for 1-(2-Phenylacetyl)indoline-2-carboxamide
| Assay | Target/Cell Line | Result (IC50/GI50) | Interpretation |
| Cannabinoid Receptor Binding | CB1 | > 10 µM | No significant binding to the CB1 receptor. |
| CB2 | > 10 µM | No significant binding to the CB2 receptor. | |
| Kinase Panel (at 10 µM) | EGFR | 85% inhibition | Potent inhibition of Epidermal Growth Factor Receptor. |
| VEGFR-2 | 75% inhibition | Significant inhibition of Vascular Endothelial Growth Factor Receptor 2. | |
| Other Kinases | < 20% inhibition | Selective for EGFR and VEGFR-2 among the screened kinases. | |
| Antiproliferative Assay | A549 (Lung) | 1.5 µM | Potent antiproliferative activity against lung cancer cells.[10] |
| Panc-1 (Pancreatic) | 2.1 µM | Significant antiproliferative activity against pancreatic cancer cells.[8] | |
| MCF-7 (Breast) | 3.5 µM | Moderate antiproliferative activity against breast cancer cells.[8] |
Based on these hypothetical results, the subsequent investigation will focus on the antiproliferative and kinase inhibition properties of the compound.
Tier 2: Mechanistic Elucidation of Antiproliferative Activity
The following experiments are designed to confirm the findings from Tier 1 and to delve deeper into the cellular mechanisms responsible for the observed antiproliferative effects.
Confirmation of Kinase Inhibition: IC50 Determination
Rationale: To validate the hits from the kinase panel screen, full dose-response curves must be generated to determine the IC50 values for the specific kinases of interest.
Experimental Protocol: In Vitro Kinase IC50 Assay
-
Assay Setup: For each target kinase (EGFR and VEGFR-2), set up a reaction containing the kinase, its specific substrate, and ATP.
-
Compound Titration: Add a serial dilution of 1-(2-Phenylacetyl)indoline-2-carboxamide to the reaction.
-
Quantification of Activity: Measure kinase activity, typically through the detection of a phosphorylated product using methods like luminescence, fluorescence, or radioactivity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Western Blot Analysis
Rationale: To confirm that the compound inhibits the target kinases within a cellular context, we will assess the phosphorylation status of downstream substrates.
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Treat A549 cells (which have high EGFR expression) with varying concentrations of 1-(2-Phenylacetyl)indoline-2-carboxamide for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Similarly, probe for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target kinases.
Investigation of Apoptosis Induction
Rationale: A common mechanism for antiproliferative compounds is the induction of programmed cell death, or apoptosis.[8][10]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat A549 cells with 1-(2-Phenylacetyl)indoline-2-carboxamide at concentrations around its GI50 value for 24-48 hours.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caspase Activation Assays
Rationale: To further confirm apoptosis, we will measure the activity of caspases, which are key proteases in the apoptotic cascade.[8]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed A549 cells in a 96-well plate and treat with 1-(2-Phenylacetyl)indoline-2-carboxamide.
-
Assay Reagent: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Luminescence Measurement: Incubate at room temperature and then measure the luminescence, which is proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase activity.
Visualization of Proposed Mechanism and Workflows
Proposed Signaling Pathway
Experimental Workflow
Conclusion
This technical guide provides a robust, evidence-based framework for elucidating the in vitro mechanism of action of 1-(2-Phenylacetyl)indoline-2-carboxamide. By beginning with broad, unbiased screening and progressing to more focused, mechanistic studies, this approach maximizes the probability of identifying the primary biological target and understanding the cellular consequences of its modulation. The proposed workflow, grounded in the known pharmacology of related chemical scaffolds, ensures a logical and efficient use of resources, leading to a comprehensive and defensible characterization of this novel chemical entity.
References
- Title: Phenylacetylindole Source: Google Vertex AI Search URL
- Title: Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC Source: Google Vertex AI Search URL
- Title: Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches Source: Google Vertex AI Search URL
-
Title: Phenylacetylindole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)Isonicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES Source: HETEROCYCLES, Vol. 51, No. 12, 1999 URL: [Link]
-
Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI Source: MDPI URL: [Link]
-
Title: Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed Source: PubMed URL: [Link]
-
Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]
-
Title: Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed Source: PubMed URL: [Link]
-
Title: Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed Source: PubMed URL: [Link]
Sources
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetylindole â Grokipedia [grokipedia.com]
- 4. Phenylacetylindole - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
